sodium;3-fluoro-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium;3-fluoro-2-methylbenzoate is a chemical compound derived from benzoic acid. It is characterized by the presence of a fluorine atom and a methyl group attached to the benzene ring, along with a sodium ion forming a salt. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-fluoro-2-methyl-, sodium salt (1:1) typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-2-methylbenzoic acid.
Neutralization: The 3-fluoro-2-methylbenzoic acid is neutralized with sodium hydroxide to form the sodium salt. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure complete neutralization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 3-fluoro-2-methylbenzoic acid are neutralized with sodium hydroxide in industrial reactors.
Purification: The resulting sodium salt is purified through crystallization or other separation techniques to achieve high purity levels suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
sodium;3-fluoro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carboxylate group can be reduced to form alcohols or other derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles are used under conditions like elevated temperatures or the presence of catalysts.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
Substitution: Products include derivatives with different functional groups replacing the fluorine atom.
Reduction: Products include alcohols or other reduced forms of the compound.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
sodium;3-fluoro-2-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 3-fluoro-2-methyl-, sodium salt (1:1) involves its interaction with molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by binding to specific receptor sites.
Affect Cellular Pathways: Influence cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-methyl-, sodium salt (11): Similar structure but lacks the fluorine atom.
Benzoic acid, 3-fluoro-, sodium salt (11): Similar structure but lacks the methyl group.
Benzoic acid, 2-fluoro-3-methyl-, sodium salt (11): Similar structure with different positioning of the fluorine and methyl groups.
Uniqueness
sodium;3-fluoro-2-methylbenzoate is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
1708942-24-8 |
---|---|
Molekularformel |
C8H6FNaO2 |
Molekulargewicht |
176.12 g/mol |
IUPAC-Name |
sodium;3-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C8H7FO2.Na/c1-5-6(8(10)11)3-2-4-7(5)9;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
GOHUSHGYLTTYPN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC=C1F)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.